

# What is TAK-715?

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## Compound Focus: Tak-715

CAS No.: 303162-79-0

Cat. No.: S548286

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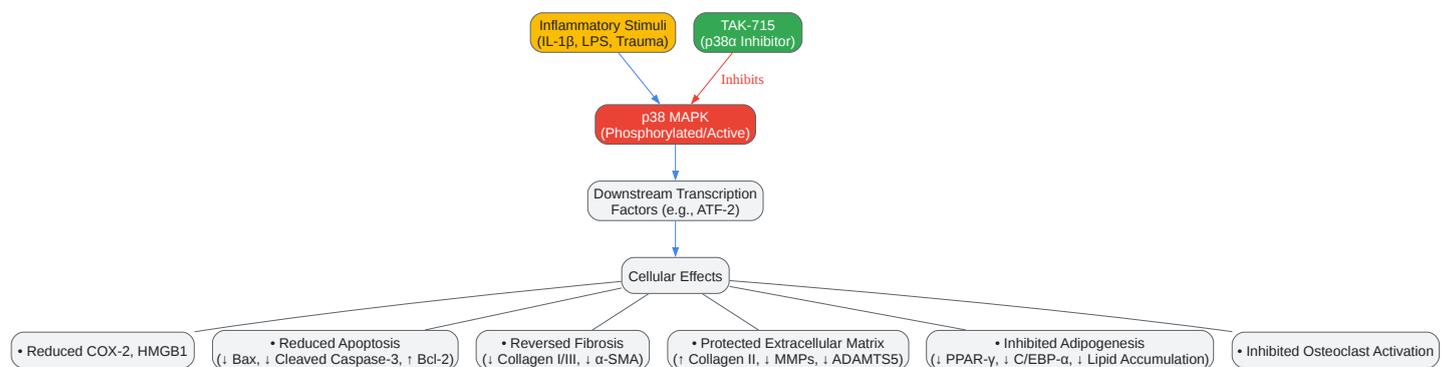
**TAK-715** is a small molecule compound that functions as a **selective inhibitor of p38 $\alpha$  MAPK** [1]. The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation, and its dysregulation is implicated in numerous diseases [2] [3].

## Key Characteristics of TAK-715

Attribute	Description
Molecular Weight	399.51 [1] [4]
CAS Number	303162-79-0 [1] [4]
Primary Target	p38 $\alpha$ MAPK [1] [4]
IC50 for p38 $\alpha$	7.1 nM [1] [4]
Selectivity	28-fold more selective for p38 $\alpha$ over p38 $\beta$ ; no significant inhibition of p38 $\gamma/\delta$ , JNK1, ERK1, IKK $\beta$ , MEKK1, or TAK1 at concentrations up to 10 $\mu$ M [1] [4]
Additional Target	Casein Kinase I (CK1 $\delta/\epsilon$ ), which regulates Wnt/ $\beta$ -catenin signaling [5] [4]
Clinical Stage	Phase 2 (for Rheumatoid Arthritis) [1] [6]

## Mechanism of Action

**TAK-715** exerts its effects primarily by inhibiting the p38 MAPK signaling pathway. The diagram below illustrates the core mechanism and downstream effects relevant to its investigated therapeutic applications.



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*Core mechanism and cellular effects of **TAK-715**.*

## Key Experimental Findings and Protocols

Preclinical studies have demonstrated the potential of **TAK-715** across various disease models. The table below summarizes quantitative data from these investigations.

### Summary of Key Experimental Data for **TAK-715**

Model System	Key Findings	Effective Concentrations/Doses	Assays & Methods Cited
	<b>Intervertebral Disc Degeneration (IDD)</b> [2]   Reduced IL-1 $\beta$ -induced apoptosis, inflammation (COX-2, HMGB1), and ECM degradation (MMP3, MMP9, ADAMTS5). Ameliorated puncture-induced IDD in rats.   <i>In vitro</i> : Not specified   <i>In vivo</i> : Intradiscal injection   CCK-8, qPCR, Western Blot (Collagen II, MMP3/9, ADAMTS5, COX-2, HMGB1, Bcl-2, Bax, Cleaved Caspase-3, p-p38), Immunofluorescence, MRI, Histopathology    <b>Adipogenesis &amp; Obesity</b> [7] [8]   Suppressed lipid accumulation and TG content during differentiation of 3T3-L1 preadipocytes and human adipose stem cells (hASCs). Downregulated C/EBP- $\alpha$ , PPAR- $\gamma$ , p-STAT-3, FAS, perilipin A, p-p38, p-ATF-2.   <i>In vitro</i> : 10 $\mu$ M   Oil Red O Staining, Western Blot (C/EBP- $\alpha$ , PPAR- $\gamma$ , p-STAT-3, FAS, perilipin A, p-ATF-2, p-p38)    <b>Frozen Shoulder &amp; Osteoporosis</b> [3] [9]   Reversed synovial fibroblast fibrosis, corrected unbalanced apoptosis, inhibited osteoclast activation. Improved range of motion and reduced bone loss in a rat model.   <i>In vitro</i> : 1 $\mu$ M, 5 $\mu$ M, 10 $\mu$ M   <i>In vivo</i> : Administered to rats   Flow Cytometry (CD68, Vimentin), CCK-8, qPCR, Western Blot, Micro-CT, ROM measurement    <b>Rat Arthritis Model</b> [1] [4]   Showed significant efficacy, inhibiting LPS-induced TNF- $\alpha$ production and reducing secondary paw volume.   <i>In vivo</i> : 10 mg/kg (PO) for TNF- $\alpha$ inhibition; 30 mg/kg (PO) for arthritis   Measured paw volume and TNF- $\alpha$ levels    <b>Wnt/<math>\beta</math>-catenin Signaling</b> [5] [4]   Inhibited Wnt-3a-induced signaling and hDvl2 phosphorylation via cross-reactivity with Casein Kinase I (CK1 $\delta/\epsilon$ ).   <i>In vitro</i> : 10 $\mu$ M   $\beta$ -galactosidase fragment complementation assay, Kinase profiling		

## Pharmacokinetics and Formulation

- **In Vivo Efficacy:** In a rat adjuvant-induced arthritis (AA) model, oral administration of **TAK-715** (30 mg/kg) significantly reduced the secondary paw volume with 25% inhibition [1] [4].
- **Bioavailability:** **TAK-715** has a modest bioavailability of **18.4% in mice** and **21.1% in rats** [1].
- **Pharmacokinetics in Rats:** A single 10 mg/kg oral dose in rats resulted in a maximum concentration (C<sub>max</sub>) of 0.19  $\mu$ g/mL and an area under the curve (AUC) of 1.16  $\mu$ g·h/mL [1] [4].
- **In Vitro Formulation:** **TAK-715** is typically dissolved in DMSO for *in vitro* studies, with a solubility of up to 80 mg/mL (200.24 mM) [1].
- **In Vivo Formulation:** For animal studies, it can be formulated as a homogeneous suspension using a vehicle like carboxymethyl cellulose sodium salt (CMC-Na) [1].

## Conclusion

**TAK-715** is a well-characterized p38 $\alpha$  MAPK inhibitor with demonstrated efficacy across a range of preclinical disease models. Its ability to simultaneously impact inflammation, apoptosis, fibrosis, and cell differentiation makes it a versatile investigational tool. While its clinical development for rheumatoid arthritis did not proceed beyond Phase 2, the compound remains highly valuable for probing p38 MAPK biology and continues to be explored in preclinical research for other conditions [1] [6].

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